4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester
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Overview
Description
4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a complex organic compound with the molecular formula C28H33NO5 and a molecular weight of 463.57 g/mol . This compound is primarily used in biochemical and proteomics research . It is known for its unique structure, which includes benzyl groups and a hydroxy functional group, making it a valuable compound for various scientific applications.
Preparation Methods
The synthesis of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves several steps, typically starting with the preparation of the core albuterol structure. The synthetic route generally includes the following steps:
Formation of the Albuterol Core: The initial step involves the synthesis of the albuterol core, which is achieved through a series of reactions including condensation and cyclization.
Introduction of Benzyl Groups: The benzyl groups are introduced through benzylation reactions, where benzyl chloride is commonly used as the benzylating agent.
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves the esterification of the albuterol acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to albuterol, a known bronchodilator.
Mechanism of Action
The mechanism of action of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and benzyl groups play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and modulation of enzyme activity .
Comparison with Similar Compounds
4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester can be compared with similar compounds such as:
Albuterol: A bronchodilator used in the treatment of asthma and other respiratory conditions. Unlike this compound, albuterol lacks the benzyl groups and ester functionality.
Salbutamol: Another bronchodilator similar to albuterol but with slight structural differences.
Terbutaline: A bronchodilator with a different substitution pattern on the aromatic ring compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRUSSISASFFAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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